Triundecylamine
Overview
Description
Triundecylamine is a tertiary amine with the chemical formula C₃₃H₆₉N . It is a clear, colorless liquid with a molecular weight of 479.92 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Triundecylamine can be synthesized through the alkylation of ammonia or primary amines with long-chain alkyl halides. The reaction typically involves heating the reactants in the presence of a solvent such as ethanol or methanol. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the tertiary amine.
Industrial Production Methods: In industrial settings, this compound is produced through a similar alkylation process but on a larger scale. The process involves the use of high-purity reactants and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and reactant concentrations.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, forming corresponding amine oxides.
Reduction: It can be reduced to primary or secondary amines under specific conditions.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Formation of amine oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines with various functional groups.
Scientific Research Applications
Triundecylamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amine-based compounds.
Biology: this compound is used in the preparation of surfactants and emulsifiers, which are essential in various biological assays.
Industry: this compound is used in the production of lubricants, corrosion inhibitors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of triundecylamine involves its ability to interact with various molecular targets through its amine group. It can form hydrogen bonds and ionic interactions with other molecules, facilitating its role as a reagent in chemical reactions. In biological systems, this compound can interact with cell membranes, altering their properties and affecting cellular processes.
Comparison with Similar Compounds
Tridodecylamine: Similar in structure but with a longer alkyl chain.
Trioctylamine: Another tertiary amine with shorter alkyl chains.
Tripentylamine: A tertiary amine with even shorter alkyl chains.
Uniqueness: Triundecylamine is unique due to its specific alkyl chain length, which provides it with distinct physicochemical properties. Its balance of hydrophobic and hydrophilic characteristics makes it particularly useful in applications requiring amphiphilic properties.
Properties
IUPAC Name |
N,N-di(undecyl)undecan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H69N/c1-4-7-10-13-16-19-22-25-28-31-34(32-29-26-23-20-17-14-11-8-5-2)33-30-27-24-21-18-15-12-9-6-3/h4-33H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEIFGNLZAYFLFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCN(CCCCCCCCCCC)CCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H69N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30546729 | |
Record name | N,N-Diundecylundecan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30546729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42910-16-7 | |
Record name | N,N-Diundecylundecan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30546729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triundecylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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